molecular formula C7H10N2O4 B13629568 3H-Diazirine-3,3-dipropanoic acid CAS No. 16297-98-6

3H-Diazirine-3,3-dipropanoic acid

Cat. No.: B13629568
CAS No.: 16297-98-6
M. Wt: 186.17 g/mol
InChI Key: LKAGNZVMUBAGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 3H-Diazirine-3,3-dipropanoic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography . The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Comparison with Similar Compounds

Biological Activity

3H-Diazirine-3,3-dipropanoic acid (C7H10N2O4) is a diazirine derivative known for its unique properties and applications in biological research. This compound is particularly significant in the field of photoaffinity labeling, where it serves as a photoreactive probe to study molecular interactions. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications supported by case studies and research findings.

The molecular structure of this compound is characterized by the presence of a diazirine ring, which is known for its reactivity under UV light. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC7H10N2O4
Molecular Weight174.17 g/mol
Structural FormulaStructure
SMILESC(CC1(N=N1)CCC(=O)O)C(=O)O
InChIInChI=1S/C7H10N2O4/c10-5(11)

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins upon exposure to UV light. This property allows researchers to label specific biomolecules in complex mixtures, facilitating the study of protein interactions and localization within cells.

Photoaffinity Labeling

When exposed to UV light (typically around 365 nm), the diazirine moiety undergoes a rearrangement to generate a highly reactive carbene species. This carbene can then react with nearby nucleophiles (e.g., amino acids in proteins), effectively tagging them for subsequent analysis. This technique has been widely used to identify and characterize protein-protein interactions, receptor-ligand binding, and enzyme-substrate relationships.

Applications in Research

This compound has been utilized in various studies across multiple fields:

  • Protein Interaction Studies : The compound has been employed to map protein interactions in living cells. For instance, a study demonstrated its use in identifying binding partners of a specific receptor in neuronal tissues .
  • Drug Development : Its reactivity has made it a valuable tool in drug discovery processes, particularly for identifying target proteins for new therapeutic agents .
  • Cellular Localization : Researchers have used this compound to visualize the localization of proteins within cellular compartments through fluorescence microscopy following photoaffinity labeling .

Case Studies

Several notable case studies highlight the effectiveness of this compound:

  • Case Study 1 : A research team utilized this compound to investigate the binding dynamics of a cancer-related protein. The results indicated that specific modifications to the protein structure significantly altered its interaction with potential drug candidates .
  • Case Study 2 : In another study focused on metabolic pathways, researchers labeled enzymes involved in lipid metabolism using this compound. The findings provided insights into enzyme activity regulation under different physiological conditions .

Properties

CAS No.

16297-98-6

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

3-[3-(2-carboxyethyl)diazirin-3-yl]propanoic acid

InChI

InChI=1S/C7H10N2O4/c10-5(11)1-3-7(8-9-7)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13)

InChI Key

LKAGNZVMUBAGEA-UHFFFAOYSA-N

Canonical SMILES

C(CC1(N=N1)CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.